molecular formula C23H23N3O6 B11503290 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one

Cat. No.: B11503290
M. Wt: 437.4 g/mol
InChI Key: KGJWXVQDGVJLCR-UHFFFAOYSA-N
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Description

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a chromen-2-one core, and various substituents such as methoxy, nitro, and dimethylphenyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the piperazine ring and other substituents. Common reagents used in these reactions include methoxybenzaldehyde, nitrobenzene, and piperazine. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Studied for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The pathways involved include binding to protein targets and modulating their activity, which can result in antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one is unique due to its specific combination of functional groups and its potential biological activities. The presence of the nitro group, in particular, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C23H23N3O6

Molecular Weight

437.4 g/mol

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one

InChI

InChI=1S/C23H23N3O6/c1-14-5-4-6-19(15(14)2)24-7-9-25(10-8-24)22(27)18-12-16-11-17(26(29)30)13-20(31-3)21(16)32-23(18)28/h4-6,11-13H,7-10H2,1-3H3

InChI Key

KGJWXVQDGVJLCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)[N+](=O)[O-])C

Origin of Product

United States

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